Product packaging for Occidenol(Cat. No.:)

Occidenol

Cat. No.: B1256296
M. Wt: 236.35 g/mol
InChI Key: MHBHVBZBPFDCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Occidenol is a sesquiterpenoid compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . It is a naturally occurring metabolite identified in plant species such as Thuja occidentalis and Nicotiana rustica , where it functions as a stress metabolite in response to biotic challenges like tobacco mosaic virus infection . Its structure features a rare cis ring junction and a dihydrooxepine moiety, proposed to be formed via a divinyloxirane rearrangement in its biosynthetic pathway . This compound is of significant interest in various research fields due to its diverse biological activities. It has been investigated for its potential antimicrobial, antifungal, and insecticidal properties, making it a candidate for agricultural research aimed at developing natural pesticides or fungicides . In pharmaceutical and medicinal chemistry research, this compound is explored as a lead compound; for instance, it has been identified as a phytochemical in Cynometra cauliflora and assessed in silico for its potential in Alzheimer's disease therapy . The unique 3-benzoxepin structure and specific stereochemistry of this compound are considered critical for its observed biological interactions . Researchers can utilize this high-purity this compound standard for applications in natural product isolation, analytical method development (using techniques like GC-MS and NMR), and bioactivity assays . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1256296 Occidenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(1,5a-dimethyl-7,8,9,9a-tetrahydro-6H-3-benzoxepin-8-yl)propan-2-ol

InChI

InChI=1S/C15H24O2/c1-11-10-17-8-7-15(4)6-5-12(9-13(11)15)14(2,3)16/h7-8,10,12-13,16H,5-6,9H2,1-4H3

InChI Key

MHBHVBZBPFDCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=CC2(C1CC(CC2)C(C)(C)O)C

Synonyms

occidenol

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Distribution within Plant Species

Occidenol's natural distribution spans across different plant genera, primarily within the Cupressaceae and Solanaceae families.

This compound was initially isolated in trace quantities from the heartwood of Thuja occidentalis L., commonly known as eastern white cedar wikipedia.org. This species is indigenous to eastern North America researchgate.netmetabolomicsworkbench.org. Further research has also confirmed the presence of this compound in Thuja koraiensis Nakai, a species native to Korea and northeastern China wikipedia.orgvulcanchem.comnih.govchem960.com.

In the essential oil extracted from Thuja occidentalis wood, this compound has been observed in relative concentrations typically ranging from 4% to 12% nih.govchemtunes.commcw.edu. This makes it one of several monooxygenated sesquiterpene compounds, which collectively constitute a significant portion (approximately 80%) of the wood oil nih.govchemtunes.com. Other compounds found alongside this compound in Thuja occidentalis wood oil include occidentalol (B15194147) (ranging from 20% to 50%) and various occidol isomers nih.govchemtunes.com.

Beyond its role as a heartwood constituent in Thuja species, this compound has also been characterized as a sesquiterpenoid stress metabolite (SSM) in Nicotiana rustica (tobacco) wikipedia.orguni.luwikipedia.orgmitoproteome.orgmitoproteome.org. Its production in Nicotiana rustica is notably induced under biotic stress, specifically when the plant is infected with the tobacco mosaic virus (TMV) wikipedia.orguni.luwikipedia.orgmitoproteome.orgmitoproteome.org. In this context, this compound is found alongside other stress-induced compounds such as phytuberin (B1215745) wikipedia.org. The dual role of this compound as a constitutive component in Thuja and a phytoalexin in Nicotiana highlights an interesting case of a single chemical compound serving different ecological functions in unrelated plant species wikipedia.org.

Advanced Isolation and Extraction Methodologies from Plant Biomass

The isolation of this compound from plant biomass often involves methods tailored to extract sesquiterpenes. For Thuja species, the essential oil containing this compound is typically obtained through steam distillation of plant material, such as waste residues from cedar shingle industries nih.govchemtunes.commcw.edu. Subsequent identification and quantification of this compound within these complex mixtures are achieved using sophisticated analytical techniques, including capillary gas chromatography (GC) combined with mass spectrometry (GC/MS) nih.govchemtunes.commcw.edu. These methods allow for the separation and structural elucidation of volatile compounds based on their retention indices and mass spectral data nih.govmcw.edu.

General plant extraction methodologies for bioactive compounds from plant biomass encompass a range of techniques. Traditional methods include maceration, decoction, digestion, and infusion, where plant material is soaked in a solvent (e.g., water or alcohol) to dissolve target compounds. More advanced and efficient techniques for extracting terpenes and other non-polar compounds include the use of hydrocarbon solvents like butane (B89635) and propane. These solvents are favored due to their non-polar nature, low boiling points, and high solubility properties, which facilitate the extraction of desired compounds without degradation, leading to high purity and yield. After extraction, the resulting solutions are typically filtered and dried using techniques such as vacuum or freeze-drying to obtain concentrated extracts.

Chemosystematic and Phytogeographical Context

This compound is classified as a sesquiterpene, a diverse class of fifteen-carbon natural products that are biogenetically derived from farnesyl pyrophosphate (FPP) via the mevalonate-isopentenyl pyrophosphate pathway wikipedia.orgvulcanchem.com. Its biosynthesis in Thuja koraiensis is proposed to involve a sequence of reactions starting from farnesyl pyrophosphate, leading to hedycaryol (B1638063), followed by oxidation and a divinyloxirane rearrangement to form the characteristic dihydrooxepine moiety of this compound vulcanchem.com.

The distribution of this compound across different plant families provides insights into chemosystematics. The genus Thuja belongs to the Cupressaceae family, which includes species native to both North America (Thuja occidentalis, Thuja plicata) and Asia (Thuja koraiensis, Thuja standishii, Thuja sutchuenensis) metabolomicsworkbench.orguni.lu. Phylogenomic studies have resolved specific sister relationships within the Thuja genus, placing T. standishii and T. koraiensis as one sister set, and T. occidentalis and T. sutchuenensis as another, with T. plicata being a sister to the T. occidentalis-T. sutchuenensis clade uni.lu. The consistent presence of this compound in these geographically distinct Thuja species suggests its significance as a characteristic metabolite within this lineage.

Conversely, its identification as a phytoalexin in Nicotiana rustica (Solanaceae family) upon viral infection indicates a different ecological and biochemical role. The ability to produce phytoalexins, including this compound, appears to be a common trait within the Nicotiana genus, reflecting a broader defense mechanism against pathogens mitoproteome.org. This dual occurrence underscores the complex and varied roles that secondary metabolites like this compound can play in plant biochemistry and ecology across diverse taxonomic groups.

Advanced Structural Elucidation and Stereochemical Characterization

Application of Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques play a crucial role in confirming the proposed structure of complex organic molecules like Occidenol, providing detailed insights into their atomic connectivity and functional groups tdl.orgrsc.orgnist.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, configuration, and conformation of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information critical for a complete structural assignment tdl.orgrsc.orgnist.govnih.gov. Detailed ¹H and ¹³C NMR spectra for this compound have been reported in the literature, often included in supplementary data of synthetic and structural studies tdl.orgresearchgate.nettdl.org.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule by revealing the number of unique carbon atoms and their chemical shifts, which are indicative of their electronic environment tdl.orgrsc.orgnist.govnih.gov. For this compound, ¹³C NMR data contribute to confirming the C₁₅ framework tdl.orgresearchgate.net.

Furthermore, 2D NMR techniques are vital for establishing carbon-proton connectivities and long-range couplings, which are essential for assembling the molecular fragments into a complete structure.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR experiment that reveals correlations between protons and carbons separated by two, three, or even more bonds (long-range couplings) tdl.orgsdsu.edumagritek.com. HMBC data is particularly useful for identifying quaternary carbons (carbons not directly bonded to any protons) and for establishing connectivity across complex ring systems, which is critical for a sesquiterpene like this compound sdsu.edumagritek.com.

Heteronuclear Single Quantum Correlation (HSQC) provides direct one-bond correlations between protons and their directly attached carbons, aiding in the assignment of CH, CH₂, and CH₃ groups rsc.orgmagritek.com.

Correlation Spectroscopy (COSY) shows proton-proton correlations through bonds, helping to trace proton spin systems within the molecule rsc.orgemerypharma.com.

These 2D NMR experiments, including HSQC, HMBC, and COSY, have been applied in the structural confirmation of this compound, providing detailed information about its connectivity and helping to confirm the proposed structure rsc.orgresearchgate.net.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared light at specific wavenumbers, corresponding to characteristic molecular vibrations tdl.orgrsc.orgnist.govdiabloanalytical.com. For this compound, IR spectroscopy has confirmed the presence of key functional groups. A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of a hydroxyl (-OH) stretching vibration, indicating the presence of an alcohol group in the molecule tdl.orgresearchgate.net. Other notable absorption bands have been reported, providing further evidence for the molecule's structural features. tdl.orgresearchgate.net

The characteristic IR absorption bands reported for this compound are summarized below:

Wavenumber (cm⁻¹)Functional Group/VibrationReference
3400-3500Hydroxyl (-OH) stretching tdl.org
3300Hydroxyl (-OH) stretching researchgate.net
3050C-H stretching researchgate.net
2950C-H stretching researchgate.net
1725C=O stretching (if present) researchgate.net
1700C=O stretching (if present) researchgate.net
1655C=C stretching tdl.org
1600C=C stretching researchgate.net
1540 researchgate.net
1450 researchgate.net
1300 tdl.orgresearchgate.net
1285 tdl.org
1200 tdl.org

Note: Some bands like 1725 cm⁻¹ and 1700 cm⁻¹ might indicate a carbonyl group as reported in researchgate.net, however, this compound's molecular formula C₁₅H₂₄O₂ suggests an alcohol, and the 1655 cm⁻¹ and 1600 cm⁻¹ bands are more consistent with C=C stretching, which is expected for a sesquiterpene. The presence of a carbonyl might be related to intermediates or impurities.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition tdl.orgubc.carsc.orgspectroscopyasia.com. This precision is critical for confirming the molecular formula of a compound. For this compound, HRMS data has been reported, indicating a molecular ion (M⁺) at m/e 236, which is consistent with its molecular formula of C₁₅H₂₄O₂ tdl.org. The base peak observed at m/e 59 provides further insight into the fragmentation pattern of the molecule, aiding in the structural elucidation by suggesting specific stable fragments formed upon ionization tdl.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

Stereochemical Assignment, Revisions, and Chirality in this compound

The stereochemical assignment of natural products is often a challenging but crucial aspect of their characterization, as different stereoisomers can exhibit distinct biological activities researchgate.netspectroscopyeurope.comnih.govsioc-journal.cn. In the case of this compound, its stereochemistry has undergone revisions since its initial postulation.

Initially, the stereochemistry of this compound was postulated by researchers such as Tomita and Hirose researchgate.netacs.org. However, later synthetic studies revealed that this initial assignment was incorrect researchgate.net. A key development in correcting this compound's stereochemistry involved a synthesis starting from natural occidentalol (B15194147), a related compound whose own stereochemistry was also found to be initially misassigned researchgate.netacs.org. This highlights the complex nature of stereochemical determination, especially for molecules with multiple chiral centers and intricate ring systems. The revision of this compound's stereochemistry was achieved through a rigorous synthetic approach, which provided definitive evidence for the correct absolute configuration researchgate.net. This process underscores the iterative nature of structural elucidation in natural product chemistry, where synthetic validation often plays a critical role in confirming or revising spectroscopic assignments and absolute configurations researchgate.netacs.org. This compound, as a chiral molecule, possesses specific spatial arrangements of its atoms that define its unique properties spectroscopyeurope.comnih.gov.

Analysis of the Dihydrooxipin Ring System Conformation

The 4,5-dihydrooxipin ring system within this compound (C₁₅H₂₄O₂) is a seven-membered heterocyclic ring containing an oxygen atom and two double bonds, which presents a complex challenge for conformational analysis perflavory.comnih.gov. Early investigations and subsequent synthetic efforts have shed light on the preferred conformation of this ring.

The accurate stereochemical assignment of this compound, including the conformation of its dihydrooxipin ring, was a significant achievement, correcting earlier postulates perflavory.com. This correction was achieved through a rigorous synthetic approach starting from natural occidentalol, a related sesquiterpene whose stereochemistry had also been previously revised perflavory.com. The presence of a cis ring junction in this compound further contributes to its unique structural characteristics nih.gov.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the detailed structural elucidation and conformational analysis of this compound and similar complex natural products nih.govnih.gov. Techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively nih.gov. More advanced two-dimensional NMR experiments are critical for resolving complex structures and determining stereochemistry and conformation nih.gov.

Key NMR techniques employed in conformational analysis include:

J-Couplings (Coupling Constants): Vicinal J-couplings (³J) are particularly valuable as they provide direct information about dihedral angles between coupled nuclei, typically protons nih.gov. Karplus-like relationships allow for the quantitative interpretation of these coupling constants to deduce conformational preferences nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded nih.gov. Rigorous analysis of NOESY/ROESY data yields accurate internuclear proton-proton distances, which are exceptionally effective in confirming conformational details nih.gov. For instance, specific NOE correlations across the dihydrooxipin ring would confirm the spatial arrangement of substituents consistent with a boat conformation.

The combined application of these spectroscopic methods allows for a comprehensive understanding of the three-dimensional structure of this compound, firmly establishing the boat conformation of its dihydrooxipin ring system.

Table 1: Representative NMR Parameters for Conformational Analysis of Dihydrooxipin Ring Systems

NMR ParameterInformation ProvidedRelevance to Dihydrooxipin Conformation
¹H Chemical Shifts (δ) Electronic environment of protonsVariations indicate specific shielding/deshielding effects influenced by ring strain and spatial arrangement.
³JHH Coupling Constants Dihedral angles between vicinal protonsSpecific values (e.g., large for anti-periplanar, small for gauche) confirm bond rotations and ring puckering.
NOESY/ROESY Correlations Through-space proximity of protonsPresence or absence of correlations between non-bonded protons confirms spatial relationships, critical for distinguishing conformers (e.g., boat vs. chair-like).
HMBC Correlations Long-range proton-carbon connectivityConfirms the connectivity within the ring and with fused systems, essential for validating the overall structural assignment. perflavory.com
¹³C Chemical Shifts (δ) Electronic environment of carbonsSensitive to ring strain and substitution patterns, providing complementary data to ¹H NMR for structural confirmation.

Biosynthetic Pathways and Mechanistic Enzymology

Isoprenoid Precursor Metabolism (e.g., Farnesyl Pyrophosphate)

The biosynthesis of all sesquiterpenoids, including the eudesmane (B1671778) occidenol, begins with the universal C15 isoprenoid precursor, (2E,6E)-Farnesyl Pyrophosphate (FPP). FPP is assembled in the cytosol via the mevalonate (B85504) (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block, which is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A key enzyme, FPP synthase (FPPS), then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This chain elongation process generates the 15-carbon acyclic FPP, which stands at a critical branch point in isoprenoid metabolism. From this juncture, FPP can be directed towards the synthesis of a vast array of compounds, including sterols, carotenoids, and the thousands of diverse structures that constitute the sesquiterpenoid family. The availability and channeling of FPP are thus crucial regulatory steps for the production of this compound.

Proposed Cyclization Mechanisms and Cascade Reactions

The transformation of the linear FPP molecule into the bicyclic eudesmane skeleton of this compound is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs), or terpene cyclases. The proposed mechanism involves a complex series of carbocation-mediated cascade reactions.

The process is initiated by the enzyme-catalyzed ionization of FPP, wherein the pyrophosphate group is eliminated to form a farnesyl carbocation. This highly reactive intermediate is shielded within the enzyme's active site from premature quenching by water. The subsequent cyclization cascade is believed to proceed as follows:

Initial Cyclization: The farnesyl carbocation undergoes a C1-C10 bond formation, leading to the creation of a ten-membered ring and forming the germacradienyl cation intermediate.

Transannular Cyclization: The germacradienyl cation is then reprotonated, typically at the C6-C7 double bond. This initiates a second, transannular cyclization, where a bond is formed between C6 and C7, establishing the characteristic fused six-membered ring system of the eudesmane core.

Termination: The resulting bicyclic eudesmyl cation is then stabilized. This termination step can occur through deprotonation to yield a stable olefin or, as is necessary for hydroxylated eudesmanes like this compound, by the nucleophilic capture of the carbocation by a water molecule. Subsequent enzymatic oxidations may then occur to furnish the final this compound structure.

This cationic cascade generates multiple new stereocenters, and the precise folding of the substrate within the enzyme's active site dictates the specific stereochemical outcome of the final product.

Role of Specific Enzymatic Transformations in Pathway Elucidation

The elucidation of the biosynthetic pathway to this compound relies heavily on understanding the function of specific enzymes, primarily the sesquiterpene synthases (STSs). These enzymes are not merely passive catalysts but actively control the reaction's trajectory. An STS stabilizes the highly unstable carbocationic intermediates and guides the folding of the flexible farnesyl pyrophosphate substrate into a specific conformation that favors the formation of the eudesmane skeleton over other possible sesquiterpene structures.

For instance, studies on related eudesmane synthases have demonstrated their ability to directly catalyze the conversion of FPP into hydroxylated eudesmane diols in a single step. A sesquiterpene cyclase from Tripterygium wilfordii (TwCS) was shown to produce cryptomeridiol, a eudesmane diol, directly from FPP, indicating that the enzyme's active site facilitates not only the complex cyclization cascade but also the final quenching of the carbocation by water. nih.gov It is hypothesized that a specific "this compound synthase" functions similarly, mediating the complete cyclization and hydroxylation sequence required to form the molecule. Identifying and characterizing this specific enzyme is key to fully validating the proposed pathway.

Biomimetic Studies and Electrocyclization Hypotheses

Biomimetic synthesis serves as a powerful tool to test and validate proposed biosynthetic pathways in a laboratory setting. This approach seeks to mimic the proposed carbocationic cascade reactions using chemical reagents instead of enzymes. The synthesis of complex terpenes is often conceptualized as a "two-phase" process, mirroring biosynthesis. nih.gov The first is the "cyclase phase," where the carbon skeleton is constructed, followed by an "oxidase phase," where the skeleton is functionalized. nih.gov

In the context of this compound, a biomimetic approach would involve generating a carbocation from an acyclic, FPP-like precursor under acidic conditions to induce the proposed 1,10- and subsequent 6,7-cyclizations to form the eudesmane core. The success of such a reaction in producing the correct stereoisomer would provide strong support for the hypothesized cationic cascade mechanism. While specific biomimetic syntheses targeting this compound are not extensively documented, the general principles have been applied to the synthesis of numerous eudesmane sesquiterpenoids, lending credibility to the proposed electrocyclization hypotheses that underpin their formation.

Comparative Biosynthesis with Related Sesquiterpenoids (e.g., Occidentalol (B15194147), Phytuberin)

The biosynthesis of this compound is closely related to that of other sesquiterpenoids that share a common origin from FPP. Comparing these pathways provides insight into the subtle enzymatic differences that lead to vast structural diversity.

Occidentalol: As another eudesmane-type sesquiterpenoid, occidentalol shares the core biosynthetic pathway with this compound. Both are derived from the same germacradienyl cation and subsequent eudesmyl cation intermediates. The structural differences between this compound and occidentalol arise from variations in the "oxidase phase" of biosynthesis. nih.gov Different cytochrome P450 monooxygenases and other modifying enzymes act upon the basic eudesmane skeleton, resulting in different patterns of hydroxylation, oxidation, or rearrangement that distinguish the final molecules.

Phytuberin (B1215745): Phytuberin belongs to the vetispirane class of sesquiterpenoids, which features a distinct spiro[4.5]decane bicyclic system. Despite its different core structure, its biosynthesis is also believed to diverge from the same germacradienyl cation intermediate as the eudesmanes. However, following the initial 1,10-cyclization of FPP, the enzymatic cascade proceeds differently. Instead of a C6-C7 ring closure, the pathway to vetispiranes involves a series of rearrangements and a C2-C7 cyclization, ultimately leading to the characteristic spirocyclic skeleton. The existence of a single sesquiterpene synthase in potato that produces both eudesmane and vetispirane precursors suggests that a small change in the conformation of a single cationic intermediate within the enzyme's active site can lead to two fundamentally different carbon skeletons. This highlights how terpene synthases act as pivotal control points, channeling a common precursor into distinct structural classes.

Chemical Synthesis and Synthetic Methodology Development

Total Synthesis Strategies and Retrosynthetic Analysis

The first reported total synthesis of occidenol (1) involved a strategic approach that commenced from natural occidentalol (B15194147) (4), a related natural product. researchgate.netnih.gov This synthetic route was crucial not only for achieving the total synthesis but also for correcting the stereochemistry of this compound, which had been previously misassigned by Tomita and Hirose. researchgate.netnih.govresearchgate.net A key retrosynthetic concept in this synthesis involved the utilization of a retro-electrocyclic [2+2+2] fragmentation. researchgate.netnih.govtdl.org This pericyclic reaction was designed to efficiently construct the challenging dihydrooxipin ring system present in this compound. researchgate.net

Challenges in Constructing the Acid-Sensitive Dihydrooxipin Moiety

A significant hurdle in the synthesis of this compound is the construction of its 4,5-dihydrooxipin ring, which is highly sensitive to acidic conditions. researchgate.netnih.gov This acid-sensitive nature necessitates careful selection of synthetic transformations to avoid degradation of the target molecule. The retro-electrocyclic [2+2+2] fragmentation reaction proved to be an effective solution to this challenge. This reaction quantitatively produced the acid-sensitive dihydrooxipin system, demonstrating a robust method for forming this delicate functionality under controlled conditions. researchgate.netnih.govresearchgate.net

Key Synthetic Intermediates and Transformation Sequences

Natural occidentalol (4) served as a critical starting material in the reported synthesis of this compound (1). researchgate.netnih.gov The synthetic pathway involved a sequence of transformations, with the retro-electrocyclic [2+2+2] fragmentation being a pivotal step. researchgate.netnih.gov This fragmentation reaction, involving the expulsion of N2 from an intermediate (e.g., compound 9), led to the quantitative formation of the acid-sensitive dihydrooxipin system. researchgate.net Further transformations included the formation of an epoxide intermediate (e.g., compound 7 from the synthetic scheme) and its subsequent basic hydrolysis, which ultimately yielded this compound. researchgate.net

Pericyclic Approaches in this compound Synthesis

Pericyclic reactions are a class of concerted chemical reactions that involve the cyclic redistribution of electrons in a single step, often exhibiting high regio- and stereoselectivity. ebsco.comnumberanalytics.com These reactions are powerful tools in organic synthesis, particularly for constructing complex molecular architectures found in natural products. numberanalytics.com In the context of this compound, both its chemical synthesis and proposed biosynthesis highlight the importance of pericyclic transformations. researchgate.netnih.govtdl.orguni-konstanz.denih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Retro-Electrocyclic [2+2+2] Fragmentation Reactions

The retro-electrocyclic [2+2+2] fragmentation reaction is a cornerstone of this compound's chemical synthesis. researchgate.netnih.gov This specific pericyclic reaction involves the concerted breaking of bonds in a cyclic system, leading to the formation of a less complex, often acyclic, product. In the synthesis of this compound, this fragmentation was employed to generate the acid-sensitive 4,5-dihydrooxipin moiety. researchgate.net The reaction proceeded with the expulsion of nitrogen (N2) from a precursor molecule (e.g., intermediate 9), yielding the desired dihydrooxipin system quantitatively. researchgate.netnih.govresearchgate.net This strategy effectively circumvented the challenges associated with directly constructing such a sensitive ring. researchgate.net

Divinylcyclopropane–Cycloheptadiene Rearrangements

While the retro-electrocyclic fragmentation is key to the laboratory synthesis, the divinylcyclopropane–cycloheptadiene rearrangement (DVCPR) has been proposed as a crucial step in the biosynthesis of this compound. uni-konstanz.denih.govbeilstein-journals.orgresearchgate.netresearchgate.netbeilstein-journals.org The proposed biosynthetic pathway suggests that farnesyl pyrophosphate (22) undergoes ring closure, and the resulting intermediate carbocation is subsequently trapped by hydroxide (B78521) to form hedycaryol (B1638063) (23). uni-konstanz.denih.govbeilstein-journals.orgresearchgate.net Oxidation of hedycaryol then leads to the formation of a divinyloxirane (24). uni-konstanz.denih.govbeilstein-journals.orgresearchgate.net This divinyloxirane intermediate is then believed to undergo a rearrangement to the corresponding dihydrooxepine, ultimately yielding this compound (25). uni-konstanz.denih.govbeilstein-journals.orgresearchgate.net This highlights the significance of pericyclic rearrangements in the natural formation of complex molecular structures like this compound. uni-konstanz.denih.govbeilstein-journals.org

Development of Novel Synthetic Methodologies Inspired by this compound

The initial reported synthesis of this compound, a 4,5-dihydrooxipin-containing sesquiterpene, notably employed a retro-electrocyclic [2+2+2] fragmentation. This approach was crucial for quantitatively producing the acid-sensitive dihydrooxipin system present in this compound. researchgate.net

Beyond its direct synthesis, insights derived from this compound's proposed biosynthesis have contributed to the understanding and application of broader synthetic methodologies. The biosynthesis of this compound is hypothesized to involve a divinyloxirane rearrangement beilstein-journals.orguni-konstanz.deresearchgate.net. This rearrangement is a heteroatom variant of the well-established divinylcyclopropane–cycloheptadiene rearrangement (DVCPR). The DVCPR has been recognized as a highly versatile method for the construction of seven-membered rings, a common and challenging structural motif in many natural products. Its utility extends to the total synthesis of various sesqui- and diterpenoid natural products, as well as alkaloids and fatty acid-derived metabolites. beilstein-journals.orguni-konstanz.de The study of this compound's proposed biosynthetic pathway, which incorporates this rearrangement, provides experimental evidence and reinforces the synthetic versatility of such sigmatropic transformations for direct carbon-carbon bond formation. beilstein-journals.orguni-konstanz.de The unusual structural characteristics of this compound itself make it a challenging target in organic synthesis, and endeavors to synthesize it naturally provide a means for the extension and understanding of new synthetic methodology. tdl.org

Synthesis of this compound Derivatives and Analogs as Research Tools

This compound, also identified as Occidiol, is a naturally occurring compound that has garnered interest for its potential biological activities. Studies have indicated that this compound possesses antimicrobial, antifungal, and insecticidal properties. beilstein-journals.org These attributes position this compound as a compound of significant interest for agricultural applications, particularly in the development of natural pesticides or fungicides. beilstein-journals.org Furthermore, its distinct structure and properties have attracted attention in the fields of pharmacology and medicinal chemistry, where it is explored for its potential as a lead compound in drug discovery. beilstein-journals.org

The promising biological profile of this compound naturally leads to the synthesis of its derivatives and analogs. The creation of non-natural derivatives is a common strategy in chemical research to diversify a compound library, allowing for a more comprehensive exploration of structure-activity relationships and the optimization of desired properties. tdl.org While specific detailed research findings on this compound derivatives explicitly designed and utilized as "research tools" are not extensively documented in the provided search results, the compound's established potential as a bioactive lead suggests that such synthetic efforts would be undertaken to probe its mechanism of action, enhance its efficacy, or modify its properties for specific research or therapeutic applications. This ongoing exploration of this compound and its modified forms underscores its importance as a scaffold for further chemical and biological investigation.

Mechanistic Investigations of Biological and Ecological Significance Non Clinical

Role as a Phytoalexin in Plant Defense Mechanisms

Occidenol's significance in plant biology is underscored by its function as a phytoalexin. Phytoalexins are natural products synthesized and accumulated by plants, typically in a localized and temporary manner, in response to challenges such as pathogen attack or abiotic stresses. fishersci.fiuni-freiburg.dewikidata.org These compounds are characterized by their low molecular weight and lipophilic nature, enabling them to traverse cellular membranes and exert their effects intracellularly. fishersci.fiuni-freiburg.de this compound (Occidiol) has been identified in plant species such as Thuja occidentalis, Nicotiana tabacum, and Nicotiana rustica. thegoodscentscompany.com The production of phytoalexins like this compound is an integral part of a plant's induced defense mechanisms, which also encompass the synthesis of lytic enzymes (e.g., glucanases and chitinases), lignification of cell walls, generation of oxidizing agents, and the expression of pathogenesis-related (PR) proteins. uni-freiburg.de

The antimicrobial action of phytoalexins against fungal pathogens, for instance, involves disrupting cellular integrity through cytoplasmic granulation, disorganization of cellular contents, and rupture of the plasma membrane. fishersci.fi Furthermore, they can inhibit fungal enzymes, leading to suppressed seed germination, impaired germ tube elongation, and reduced mycelial growth. fishersci.fi The precise regulation of phytoalexin accumulation, including this compound, is achieved either through the rapid release of precursors from conjugates or via de novo synthesis, alongside potential detoxification processes carried out by plant or microbial enzymes. uni-freiburg.de

Induced Plant Responses to Pathogen/Herbivore Challenge

Plants exhibit sophisticated defense responses to biotic threats, including pathogen infections and herbivore feeding. The induction of phytoalexins, such as this compound, is a key component of these responses. uni-freiburg.dewikidata.org Upon detection of a pathogen or herbivore attack, plants initiate a complex cascade of events. This includes rapid changes in plasma membrane potential, the generation of secondary messengers like calcium ions (Ca²⁺), and the production of reactive oxygen species (ROS). mycocentral.eu Concurrently, there is a swift increase in the levels of crucial phytohormones, notably jasmonates. mycocentral.eu These early defense responses can manifest within seconds to minutes following an attack. mycocentral.eu

Herbivore-associated molecular patterns (HAMPs), present in herbivore oral secretions or oviposition fluids, serve as elicitors that can trigger the release of various plant volatiles, including terpenoids. mycocentral.eu The plant's ability to integrate multiple volatile cues from its environment is crucial for mounting robust and specific defense responses, as complex volatile blends often provide more reliable indicators of impending stress than individual chemical signals. thegoodscentscompany.com

Molecular Interactions in Plant-Microbe Systems

The intricate interplay between plants and microbes involves a complex network of biochemical exchanges at the cellular level, profoundly influencing plant health and development. chem960.com Plants possess sophisticated signaling mechanisms that enable them to differentiate between beneficial and antagonistic microorganisms. nih.gov These molecular interactions involve a diverse array of components, including Nod and Nif genes, various microbial communication molecules, phytohormones such as auxins and cytokinins, resistance (R) genes, elicitors, and pathogen-associated molecular patterns (PAMPs). chem960.com

During the initial stages of colonization, beneficial soil bacteria, such as plant growth-promoting rhizobacteria (PGPR), release chemical signals, often flavonoids, to communicate with the host plant. explorationpub.com This molecular dialogue is fundamental for establishing symbiotic relationships. Moreover, microbes can significantly modulate plant-parasite interactions. Beneficial soil microbes, for instance, have been shown to enhance plant resistance to pests. nih.gov Conversely, herbivory can induce the plant to exude specific chemicals from its roots, which in turn attract particular microbes. nih.gov Microbes associated with phytophagous insects can further influence these interactions by altering plant immune signaling pathways, modulating stress-related phytohormones, engaging in inter-kingdom communication, and even detoxifying plant defense compounds. nih.gov These complex molecular interactions highlight the critical role of microbes in shaping plant and insect ecology.

Consideration as a Chemical Ecology Mediator or Semio-chemical

This compound, as a terpenoid, fits within the broader context of chemical ecology, which investigates how external chemical compounds mediate interactions between organisms. nih.govnih.govcabidigitallibrary.org Semiochemicals are a class of chemical substances or mixtures that transmit messages between organisms, leading to a modification in the recipient's behavior. ctdbase.org They are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions. Allelochemicals further include kairomones (beneficial to the receiver) and allomones (beneficial to the emitter). nih.govctdbase.org

Plants produce a wide array of volatile semiochemicals that serve diverse physiological and ecological functions. ctdbase.org These plant-derived semiochemicals can act as a form of indirect defense by attracting the natural enemies of herbivores or as a direct defense by repelling attacking herbivores, thereby contributing to host plant resistance. ctdbase.org The stereochemistry, or chirality, of semiochemicals is often crucial for their recognition and efficacy in mediating communication and interactions between insects and plants. nih.gov Terpenoids, including this compound, are well-established as plant defensive compounds, with their production being either constitutive or induced in response to damage from herbivores or pathogens. nih.govcabidigitallibrary.org

Comparative Molecular Activity with Structural Analogs within Ecological Contexts

This compound is a sesquiterpenoid, a class of compounds often involved in plant defense. thegoodscentscompany.comnih.govcabidigitallibrary.orgnih.govuni.luthegoodscentscompany.comnih.gov Other oxygenated sesquiterpenes and monoterpenes identified in plants, such as Cynometra cauliflora, include Longiborneol acetate, 11-αH-Himachal-4-en-1-β-ol, Nootkatol, Cryptomerione, Curcumenol, (2E,6E)-Farnesol, (E)-Nuciferol, (Z)-Lanceol, α-Chenopodiol, and Occidol acetate. nih.govthegoodscentscompany.com While these compounds share structural similarities as terpenoids and are found in ecological contexts where chemical defense is paramount, detailed comparative molecular activity studies specifically highlighting this compound's ecological efficacy relative to each of these analogs are not extensively detailed in the provided search results. The broad class of terpenoids is known for its diverse ecological roles, including protection against various biotic and abiotic stresses. cabidigitallibrary.orguni.lu

Advanced Analytical Techniques for Comprehensive Research Applications

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. juniperus.org The principle of chromatography involves the differential partitioning of solutes between a stationary phase and a mobile phase. juniperus.org For a compound like occidenol, which is often found within the intricate matrix of essential oils, chromatographic separation is an indispensable first step in its analysis.

Gas chromatography (GC) is a powerful analytical technique ideally suited for the separation and analysis of volatile and semi-volatile compounds, such as the components of essential oils. thermofisher.comrsc.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a capillary column. pjps.pk The successful separation of compounds in GC is dependent on factors such as their boiling points and their affinity for the stationary phase. researchgate.net

This compound, as a volatile sesquiterpene alcohol, is frequently analyzed using GC. It has been identified as a constituent of the essential oil derived from the wood of Thuja occidentalis L. (Eastern White Cedar). juniperus.org In studies of this essential oil, GC analysis, utilizing both apolar (DB-5) and polar (Supelcowax 10M) capillary columns, has been employed to separate this compound from other components. juniperus.org The relative concentration of this compound in the heartwood oil of Thuja occidentalis has been reported to be in the range of 4% to 12%. juniperus.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation of non-volatile or thermally labile compounds. nih.govunirioja.es Unlike GC, the mobile phase in HPLC is a liquid solvent or a mixture of solvents. unirioja.es The separation mechanism in HPLC is based on the interactions of the analyte with the stationary phase, which can be tailored for different types of separations, including normal-phase, reversed-phase, and ion-exchange chromatography. ub.edu

While GC is the predominant method for analyzing volatile compounds like this compound, HPLC can be a valuable tool for the analysis of less volatile or non-volatile derivatives of this compound, or for its purification from complex extracts. nih.govnih.gov For instance, if this compound were to be functionalized to create a non-volatile derivative for further study, HPLC would be the appropriate technique for its analysis and purification. mdpi.com The choice of column and mobile phase would be critical and would depend on the polarity of the specific this compound derivative being analyzed. ub.edu

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the structural confirmation and trace analysis of compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of mass spectrometry. nih.govgovst.edu As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. pjps.pk The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the confident identification of the compound. nih.gov

The identification of this compound in various plant extracts is routinely confirmed using GC-MS. pjps.pknih.govfao.org In the analysis of the essential oil from the wood of Thuja occidentalis, GC-MS was used to identify the various components, including this compound. juniperus.org The mass spectra of the separated compounds are compared with those in spectral libraries (like NIST) and with published data to confirm their identity. pjps.pk

The following table summarizes the findings of a GC-MS analysis of the essential oil from the heartwood of Thuja occidentalis, indicating the presence and relative concentration of this compound alongside other major components.

CompoundRetention IndexRelative Concentration (%)Identification Method
Occidentalol (B15194147)-20 - 50GC-MS, Kovats Index
This compound -4 - 12 GC-MS, Kovats Index
α-Eudesmol-4 - 12GC-MS, Kovats Index
β-Eudesmol-4 - 12GC-MS, Kovats Index
γ-Eudesmol-4 - 12GC-MS, Kovats Index
Occidol Isomers-4 - 12GC-MS, Kovats Index

Data sourced from the analysis of Thuja occidentalis heartwood essential oil. juniperus.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. rsc.org This technique is particularly useful for the analysis of non-volatile, polar, or thermally unstable compounds. nih.gov LC-MS can be used for both targeted analysis, which focuses on the quantification of specific known compounds, and untargeted analysis, which aims to identify as many compounds as possible in a sample. nih.gov

While there is limited specific literature on the LC-MS analysis of this compound itself due to its volatility, the technique would be highly applicable for studying its non-volatile metabolites or derivatives. mdpi.com For instance, in metabolomics studies investigating the biotransformation of this compound, LC-MS would be the ideal technique to identify and quantify polar metabolites in biological matrices. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions and the identification of unknown metabolites. chemrxiv.org

Advanced Spectroscopic Applications Beyond Basic Identification

Beyond basic structural identification, advanced spectroscopic techniques can provide deeper insights into the chemical structure and properties of molecules like this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.govrsc.org ¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon-hydrogen framework of this compound, helping to confirm its stereochemistry and connectivity. koreamed.orgmdpi.com Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different atoms within the molecule, providing unambiguous structural assignment. While GC-MS is excellent for rapid identification in complex mixtures, NMR is the gold standard for the complete structural characterization of a purified compound. mdpi.com

Other advanced spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in this compound, such as the hydroxyl (-OH) group. azooptics.com

Future Research Directions and Unaddressed Inquiries

Identification of Uncharacterized Biosynthetic Enzymes and Genes

The precise enzymatic machinery and genetic pathways responsible for Occidenol's biosynthesis remain largely uncharacterized. Current understanding suggests that this compound, a sesquiterpene, is derived biogenetically from acetyl CoA via the mevalonate-isopentenyl pyrophosphate-farnesyl pyrophosphate pathway. tdl.org A proposed biosynthetic route involves farnesyl pyrophosphate undergoing ring closure to form hedycaryol (B1638063), followed by oxidation to a divinyloxirane intermediate, which then rearranges to yield this compound. beilstein-journals.orguni-konstanz.de However, the specific enzymes catalyzing these intricate steps, particularly the oxidative cyclizations and rearrangements, are yet to be fully identified and characterized. beilstein-journals.orguni-konstanz.denih.gov Future research should leverage advanced genomic, transcriptomic, and proteomic techniques to pinpoint the genes encoding these enzymes. This identification would pave the way for heterologous expression and functional characterization of the enzymes, providing a comprehensive understanding of the biosynthetic route and potentially enabling biotechnological production.

Chemoenzymatic Synthetic Approaches for Enantiospecific Production

While the first synthesis of this compound has been reported, achieving enantiospecific production (the synthesis of a single enantiomer) remains a significant challenge. researchgate.netresearchgate.net this compound possesses a complex stereochemistry, and its biological activity may be highly dependent on its specific enantiomeric form. tdl.orgresearchgate.net Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, offers a promising avenue for enantiospecific production. beilstein-journals.orgnih.gov Future research should focus on identifying or engineering enzymes that can catalyze key stereoselective steps in this compound's synthesis, thereby enabling the controlled formation of desired enantiomers. This approach could lead to more efficient and environmentally friendly synthetic routes compared to purely chemical methods, which often require chiral auxiliaries or resolution steps.

Elucidation of Broader Ecological Functions and Interactions

This compound has been identified in various plant species, including those with known ecological roles. nih.govexplorationpub.combeilstein-journals.orgresearchgate.netresearchgate.nettheinterstellarplan.comcabidigitallibrary.orgresearchgate.netmdpi.com For instance, it is found in Thuja occidentalis, also known as the "Tree of Life," which is known for its essential oil properties. cabidigitallibrary.org It is also present in Nicotiana species, which are frequently investigated for their specialized metabolites involved in responses to abiotic and biotic stressors like pathogens and herbivores. researchgate.net Despite its presence in these diverse botanical sources, the broader ecological functions and interactions of this compound are not fully understood. Future studies should investigate its role as a signaling molecule, a defense compound against pests or pathogens, or an allelopathic agent influencing the growth of neighboring plants. This could involve field studies, controlled laboratory experiments, and metabolomic profiling of plant-environment interactions. Understanding these ecological roles could reveal novel applications in agriculture or natural product-based pest control.

Advanced Computational Chemistry Modeling of Reaction Mechanisms

Computational chemistry, a multidisciplinary field combining theoretical chemistry, mathematics, and computer science, has emerged as a powerful tool for studying molecular structures, dynamics, and properties. openaccessjournals.comoligofastx.com Advanced computational chemistry modeling, including methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into the detailed reaction mechanisms involving this compound. openaccessjournals.comoligofastx.comkallipos.gr These models can help elucidate the energy landscapes of proposed biosynthetic pathways, predict the stability and reactivity of intermediates, and understand the interactions of this compound with potential binding partners. openaccessjournals.comkallipos.grwiley.com Future research should employ these sophisticated computational tools to validate proposed mechanisms, explore alternative reaction pathways, and predict previously uncharacterized transformations, complementing experimental findings.

Development of Sustainable Production Methodologies for Research Scale

As research into this compound expands, the demand for its pure form will likely increase. Current isolation methods from natural sources can be resource-intensive and may not be sustainable or scalable for larger research needs. researchgate.netcabidigitallibrary.org The development of sustainable production methodologies for research scale is crucial. This could involve exploring biotechnological approaches, such as metabolic engineering of microorganisms or plant cell cultures, to produce this compound in a controlled and efficient manner. ibm.comeuropa.euoxy.comglobalgoals.orggreen.film Additionally, green chemistry principles should be applied to any synthetic routes developed, focusing on reducing waste, using renewable resources, and minimizing environmental impact. ibm.comoxy.comglobalgoals.org Such efforts would ensure a reliable and environmentally responsible supply of this compound for ongoing scientific investigations.

Q & A

Q. How can researchers design a robust experimental protocol for isolating and characterizing Occidenol from natural sources?

Methodological Answer:

  • Begin with solvent extraction (e.g., ethanol or dichloromethane) guided by polarity matching, followed by chromatographic separation (HPLC or GC-MS) for purification .
  • Validate purity using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Include control experiments to rule out degradation during extraction .
  • Document all parameters: solvent ratios, temperature, pressure, and instrumentation details (manufacturer, model, software version) to ensure reproducibility .

Q. What analytical techniques are essential for preliminary structural elucidation of this compound?

Methodological Answer:

  • Combine spectroscopic methods:

    • UV-Vis : Identify conjugated systems or chromophores.
    • FT-IR : Detect functional groups (e.g., hydroxyl, carbonyl).
    • NMR : Assign stereochemistry and proton environments .
  • Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

  • Tabulate spectral data alongside literature values for comparison (Table 1):

    ParameterObserved ValueLiterature ValueDeviation
    ¹H NMR (δ, ppm)3.45 (s)3.42 (s)0.03
    HRMS (m/z)246.1256246.12500.0006

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Methodological Answer:

  • Step 1 : Conduct a meta-analysis of existing studies, categorizing variables such as cell lines, assay conditions (pH, temperature), and this compound concentrations .
  • Step 2 : Replicate conflicting experiments under standardized protocols. For example, if Study A reports cytotoxicity at 10 μM but Study B shows no effect, test intermediate concentrations (e.g., 5–15 μM) with identical cell passages .
  • Step 3 : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors (e.g., solvent interference) .

Q. What strategies are recommended for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Use multi-omics integration :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC labeling to track protein interaction networks .
  • Validate hypotheses with knockouts/CRISPR-Cas9 models targeting candidate pathways .
  • Address limitations (e.g., off-target effects) by including orthogonal assays like thermal shift analysis for binding confirmation .

Q. How can researchers optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:

  • Conduct accelerated stability testing under varied conditions (pH 2–9, 40°C/75% RH) with LC-MS monitoring .
  • Use chemoinformatics to predict degradation pathways (e.g., hydrolysis of ester groups) and modify functional groups accordingly .
  • Include negative controls (e.g., this compound-free matrices) to distinguish compound degradation from matrix interference .

Data Analysis and Interpretation

Q. What frameworks are effective for analyzing contradictory results in this compound’s synthetic yield data?

Methodological Answer:

  • Apply principal contradiction analysis : Identify the dominant variable (e.g., catalyst purity vs. reaction time) influencing yield discrepancies .

  • Design a fractional factorial experiment to isolate key factors, using software like JMP or Minitab for DOE (Design of Experiments) .

  • Present results in a contradiction matrix (Table 2):

    StudyCatalyst Purity (%)Reaction Time (h)Yield (%)
    X982462
    Y853658

Q. How should researchers structure a discussion section when this compound’s experimental data challenges existing theoretical models?

Methodological Answer:

  • Contextualize findings : Compare results with analogous compounds (e.g., terpenoids with similar backbone structures) .
  • Propose mechanisms : Use density functional theory (DFT) to model electronic interactions that existing models may overlook .
  • Acknowledge limitations : Explicitly state sample size, instrumental detection limits, and assumptions in computational models .

Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound’s negative or inconclusive results?

Methodological Answer:

  • Follow FINER criteria : Ensure feasibility, novelty, and relevance even for negative outcomes .
  • Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials to support transparency .
  • Use platforms like Zenodo or Figshare for open-access data archiving .

Q. How can researchers enhance reproducibility in this compound-related studies?

Methodological Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Publish synthetic protocols on protocols.io with DOI links.
    • Share compound characterization data via PubChem or ChEMBL .
  • Include step-by-step videos of critical techniques (e.g., crystallization) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.